A-278637 A-278637 Novel potassium channel opener, more potent enantiomer; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 227609-66-7
VCID: VC0006551
InChI: InChI=1S/C17H15BrFNO3S/c18-10-8-9(4-5-11(10)19)15-16-12(2-1-3-14(16)21)20-13-6-7-24(22,23)17(13)15/h4-5,8,15,20H,1-3,6-7H2/t15-/m0/s1
SMILES: C1CC2=C(C(C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1
Molecular Formula: C17-H15-Br-F-N-O3-S
Molecular Weight: 412.3 g/mol

A-278637

CAS No.: 227609-66-7

Cat. No.: VC0006551

Molecular Formula: C17-H15-Br-F-N-O3-S

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

A-278637 - 227609-66-7

Specification

Description Novel potassium channel opener, more potent enantiomer; High Quality Biochemicals for Research Uses
CAS No. 227609-66-7
Molecular Formula C17-H15-Br-F-N-O3-S
Molecular Weight 412.3 g/mol
IUPAC Name (9S)-9-(3-bromo-4-fluorophenyl)-1,1-dioxo-3,4,5,6,7,9-hexahydro-2H-thieno[3,2-b]quinolin-8-one
Standard InChI InChI=1S/C17H15BrFNO3S/c18-10-8-9(4-5-11(10)19)15-16-12(2-1-3-14(16)21)20-13-6-7-24(22,23)17(13)15/h4-5,8,15,20H,1-3,6-7H2/t15-/m0/s1
Standard InChI Key LHVKVMMIMWOYFR-HNNXBMFYSA-N
Isomeric SMILES C1CC2=C([C@@H](C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1
SMILES C1CC2=C(C(C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1
Canonical SMILES C1CC2=C(C(C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator